molecular formula C19H20N2O2 B2637161 1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline CAS No. 223505-26-8

1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline

Cat. No. B2637161
CAS RN: 223505-26-8
M. Wt: 308.381
InChI Key: WLCLMGFRWQWPAJ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazoline, a class of organic compounds with a five-membered ring containing two nitrogen atoms . Pyrazoline derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

While specific synthesis methods for “1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline” were not found, pyrazoline derivatives are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .

Scientific Research Applications

Biological Activities

1-Acetyl-3,-5-diarylpyrazolines, such as 1-Acetyl-3-(4-ethoxyphenyl)-5-phenyl-2-pyrazoline, have shown significant interest in medicinal and agricultural chemistry due to their broad spectrum of biological activities. Research indicates that these compounds exhibit both fungicidal and insecticidal activities. For instance, a derivative was found to possess potent fungicidal IC50 values against pathogens like Pseudoperoniospora cubensis and Sphaerotheca fuliginea, and an insecticidal LC50 value against Mythimna separata, suggesting their potential as lead compounds for developing new pesticides (Zhao et al., 2008).

Chemical Synthesis and Applications

Pyrazoline derivatives, including those substituted with ethoxyphenyl groups, have been synthesized through various methods for different applications. One study presented a concise synthetic method for sydnonyl-substituted pyrazoline derivatives, showcasing the versatility of pyrazolines in medicinal chemistry as potent antibiotic or antioxidizing agents (Shih, 2003). Another research focused on the synthesis and characterization of pyrazole derivatives, indicating their potential in diverse fields, including agriculture and pharmacology (Pareek et al., 2010).

Antimicrobial and Anticancer Activities

Some studies have explored the antimicrobial and anticancer activities of pyrazoline derivatives. For example, novel pyrazoline compounds were synthesized and evaluated for their antimicrobial activity, with some showing moderate activity against both Gram-positive and Gram-negative bacteria (Guna et al., 2015). Another study synthesized 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles and investigated their in vitro cytotoxic activity against cancer cell lines, demonstrating significant anticancer activity (Ratković et al., 2016).

Enzyme Inhibition and Pharmacological Potential

Further research into pyrazoline derivatives includes their enzyme inhibition and pharmacological potential. Novel derivatives were evaluated for their inhibition against enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), showing promising results for therapeutic applications, particularly in managing conditions related to enzyme dysregulation (Kocyigit et al., 2019).

properties

IUPAC Name

1-[5-(4-ethoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-23-17-11-9-15(10-12-17)18-13-19(21(20-18)14(2)22)16-7-5-4-6-8-16/h4-12,19H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCLMGFRWQWPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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